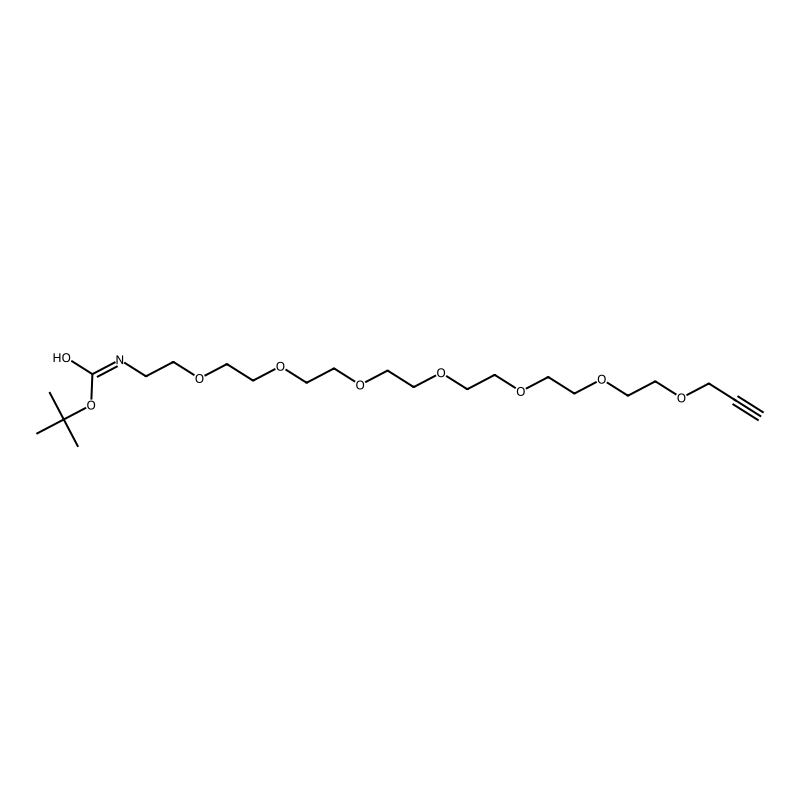

t-Boc-N-Amido-PEG7-propargyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Click Chemistry Linker:

- The molecule contains a propargyl group, which is a type of alkyne. Alkynes can participate in click chemistry reactions with azides to form a stable triazole linkage []. This reaction is highly selective and efficient, making it a powerful tool for bioconjugation, where researchers link different molecules together.

- Click chemistry is widely used in various fields of research, including drug discovery, antibody-drug conjugates, and biomaterials development [].

Controlled Release and Targeting:

- The presence of a polyethylene glycol (PEG) spacer chain provides several advantages. PEG is a hydrophilic polymer, meaning it attracts water and increases the solubility of the molecule in aqueous solutions. This can be crucial for biological applications where water is the primary solvent [].

- The PEG spacer can also act as a linker arm, allowing researchers to attach other molecules of interest to the propargyl group via click chemistry. This allows for controlled release and targeting of drugs or probes within a biological system [].

Boc Protection Strategy:

- The molecule also features a tert-Butyl ((t-Boc)) protecting group attached to a nitrogen atom. This group can be selectively removed under mild acidic conditions, revealing a free amine group [].

- The Boc protection strategy allows researchers to temporarily block the reactivity of the amine group while performing other modifications on the molecule. This enables a more controlled and stepwise synthesis of complex biomolecules [].

t-Boc-N-Amido-PEG7-propargyl is a specialized chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It features a tert-butyloxycarbonyl (t-Boc) protecting group, an amide functional group, and a propargyl group, which is a terminal alkyne. This unique combination of functional groups imparts versatility to the compound, making it particularly useful in various chemical and biological applications, including drug development and delivery systems. The t-Boc group serves as a protective moiety for amines, allowing for selective reactions under mild conditions, while the propargyl moiety enables participation in click chemistry reactions, facilitating the formation of stable linkages with azide-containing compounds .

The propargyl group in t-Boc-N-Amido-PEG7-propargyl can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prevalent click chemistry reaction. This reaction results in the formation of a stable triazole linkage, which is crucial for bioconjugation applications. The ability to form such robust linkages allows for the effective attachment of various biomolecules, enhancing the functionality of drug delivery systems . Additionally, the removal of the t-Boc protecting group can be achieved under mild acidic conditions, allowing access to the amine functionality for further reactions .

The synthesis of t-Boc-N-Amido-PEG7-propargyl typically involves several key steps:

- Preparation of PEG Derivative: The initial step involves synthesizing a PEG derivative with a suitable length (in this case, seven ethylene glycol units).

- Introduction of t-Boc Group: The t-Boc protecting group is introduced to an amine functionalized PEG derivative through standard coupling reactions.

- Addition of Propargyl Group: The terminal alkyne (propargyl) group is then attached using appropriate coupling methods, often involving activation reagents to facilitate the reaction.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications .

t-Boc-N-Amido-PEG7-propargyl has several notable applications:

- Drug Delivery Systems: Its incorporation into PEG-based formulations enhances drug solubility and stability.

- Bioconjugation: The compound serves as a linker for attaching drugs or biomolecules through click chemistry, facilitating targeted therapy.

- Click Chemistry: It plays a crucial role in synthesizing complex molecules via CuAAC reactions, which are widely used in medicinal chemistry and materials science .

Interaction studies involving t-Boc-N-Amido-PEG7-propargyl primarily focus on its ability to form stable linkages with azide-bearing molecules. These studies demonstrate its effectiveness in creating bioconjugates that retain biological activity while enhancing pharmacological properties. Such interactions are pivotal in developing targeted therapeutics where precise control over drug delivery is required .

Several compounds share structural similarities with t-Boc-N-Amido-PEG7-propargyl. Here is a comparison highlighting its uniqueness:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| t-Boc-N-Amido-PEG6-propargyl | Amide, t-Boc, Propargyl | One less ethylene glycol unit than PEG7 variant |

| t-Boc-N-Amido-PEG8-propargyl | Amide, t-Boc, Propargyl | One more ethylene glycol unit than PEG7 variant |

| Methyltetrazine-amido-PEG7-azide | Amide, Azide | Contains an azide instead of propargyl |

| Propargyl-PEG-alcohol | Alcohol, Propargyl | Lacks amide and t-Boc groups |

| Propargyl-aliphatic-NHS ester | NHS ester | Used primarily for linking via NHS chemistry |

t-Boc-N-Amido-PEG7-propargyl stands out due to its combination of protective and reactive functional groups that allow for versatile applications in drug delivery and bioconjugation while maintaining favorable solubility and biocompatibility profiles .

Molecular Structure

tert-Butoxycarbonyl-N-Amido-Polyethylene Glycol 7-propargyl represents a sophisticated multifunctional compound with the molecular formula C₂₂H₄₁NO₉ and a molecular weight of 463.56-463.6 grams per mole [1] [2] [3]. This compound exhibits a linear architecture comprising four distinct structural elements that contribute to its unique chemical and physical properties. The molecule's design integrates a hydrophilic polyethylene glycol backbone, a protective tert-butoxycarbonyl group, an amide linkage, and a reactive terminal propargyl functionality [2] [4].

Polyethylene Glycol (PEG7) Backbone

The polyethylene glycol 7 backbone constitutes the central structural framework of this compound, consisting of seven ethylene glycol repeating units with the general structure -(-O-CH₂-CH₂-)₇- [1] [9]. This backbone demonstrates remarkable chain flexibility due to the rotational freedom around the carbon-carbon and carbon-oxygen bonds within each ethylene glycol unit [9] [26]. The polyethylene glycol chain adopts various conformational states depending on environmental conditions, with the ability to transition between extended brush conformations and coiled mushroom conformations [26] [27].

The hydrophilic nature of the polyethylene glycol 7 backbone arises from the presence of multiple ether oxygen atoms that can form hydrogen bonds with water molecules [9] [21]. Each ethylene glycol unit can accommodate approximately two water molecules through hydrogen bonding interactions, significantly enhancing the overall hydrophilicity of the compound [21]. The backbone exhibits low polydispersity, which is crucial for reproducible chemical behavior and reduced immunogenicity in applications [9].

tert-Butoxycarbonyl (t-Boc) Protecting Group

The tert-butoxycarbonyl protecting group serves as an acid-labile protective moiety for the amino functionality within the molecular structure [10] [12]. This protecting group features a bulky tert-butyl substituent attached to a carbamate carbonyl group, providing steric hindrance that protects the underlying amine from unwanted chemical reactions [10]. The tert-butoxycarbonyl group exhibits characteristic infrared absorption bands near 1700-1750 wavenumbers per centimeter, corresponding to the carbonyl stretching vibration [37].

The stability of the tert-butoxycarbonyl group under neutral and basic conditions makes it particularly valuable for synthetic applications [10] [12]. Under acidic conditions, the protecting group undergoes protonation followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [12]. This deprotection mechanism involves the formation of carbamic acid as an intermediate, which spontaneously decarboxylates to release carbon dioxide and the deprotected amine [12].

Amide Linkage Characteristics

The amide linkage within tert-Butoxycarbonyl-N-Amido-Polyethylene Glycol 7-propargyl exhibits characteristic planar geometry due to resonance delocalization between the nitrogen lone pair and the carbonyl group [11] [13]. This resonance structure results in partial double bond character for the carbon-nitrogen bond, restricting rotation and contributing to the overall rigidity of this portion of the molecule [11] [13].

The amide group demonstrates significantly reduced basicity compared to free amines, with the conjugate acid exhibiting a pKa value around -0.5 [11]. This reduced basicity results from electron withdrawal by the carbonyl group, which stabilizes the neutral amide form [11]. The amide linkage shows resistance to hydrolysis under neutral conditions but can undergo acid- or base-catalyzed hydrolysis under more forcing conditions [11].

Spectroscopically, the amide group exhibits characteristic absorption in the amide I region around 1650-1680 wavenumbers per centimeter, corresponding to the carbonyl stretching vibration [38] [40]. The exact frequency depends on the local electrostatic environment and hydrogen bonding interactions [40].

Terminal Propargyl Functionality

The terminal propargyl group constitutes a highly reactive alkyne functionality that serves as a key chemical handle for further derivatization [14] [16]. This terminal alkyne features a carbon-carbon triple bond with characteristic linear geometry and sp hybridization of the terminal carbon atoms [17] [19]. The propargyl group exhibits the general structure -O-CH₂-C≡C-H, where the terminal hydrogen atom demonstrates enhanced acidity compared to typical alkyl hydrogen atoms [17].

The terminal alkyne functionality displays characteristic spectroscopic signatures, including infrared absorption around 2100-2260 wavenumbers per centimeter for the carbon-carbon triple bond stretching vibration and 3200-3300 wavenumbers per centimeter for the terminal alkyne carbon-hydrogen stretching [41]. In proton nuclear magnetic resonance spectroscopy, the terminal alkyne proton typically appears around 2.4 parts per million [41].

The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages with azide-containing compounds [2] [16]. This reactivity makes the propargyl functionality particularly valuable for bioconjugation applications and click chemistry transformations [16] [18].

Physicochemical Properties

Solubility Profile in Aqueous Media

tert-Butoxycarbonyl-N-Amido-Polyethylene Glycol 7-propargyl demonstrates excellent solubility in aqueous media, primarily attributed to the hydrophilic polyethylene glycol 7 backbone [2] [9]. The compound's water solubility significantly exceeds that of comparable hydrocarbons due to the multiple hydrogen bonding sites provided by the ether oxygen atoms within the polyethylene glycol chain [9] [21].

The solubility characteristics depend on the conformational state of the polyethylene glycol chain, with extended conformations providing maximum hydrophilicity [26]. In aqueous solutions, the polyethylene glycol segments can accommodate up to two water molecules per ethylene glycol unit through hydrogen bonding interactions [21]. The hydrophilic nature of the compound is further enhanced by the presence of the amide linkage, which can participate in additional hydrogen bonding interactions with water molecules [11].

The compound also exhibits solubility in various organic solvents, including dimethyl sulfoxide, dichloromethane, and dimethylformamide [2] [4]. This broad solubility profile makes the compound versatile for applications in different chemical environments and reaction conditions.

Stability Characteristics

The stability profile of tert-Butoxycarbonyl-N-Amido-Polyethylene Glycol 7-propargyl reflects the individual stability characteristics of its constituent functional groups [3] [7]. Under neutral conditions and appropriate storage parameters, the compound demonstrates excellent stability with minimal degradation over extended periods [7]. The recommended storage conditions include temperatures between 2-8 degrees Celsius in dry, dark environments to minimize potential degradation pathways [7].

The polyethylene glycol backbone exhibits inherent stability under most conditions but can undergo oxidative degradation in the presence of oxygen and elevated temperatures [9]. The ether bonds within the polyethylene glycol chain represent potential sites for degradation, particularly under acidic conditions or in the presence of strong oxidizing agents [9].

The tert-butoxycarbonyl protecting group remains stable under neutral and basic conditions but undergoes rapid deprotection in the presence of acids [10] [12]. This acid-labile nature is intentional and represents a key feature for controlled deprotection when required. The amide linkage demonstrates considerable stability under normal storage and handling conditions, with resistance to hydrolysis under neutral aqueous conditions [11].

Spectroscopic Properties

The spectroscopic characteristics of tert-Butoxycarbonyl-N-Amido-Polyethylene Glycol 7-propargyl reflect the presence of multiple functional groups within the molecular structure [30] [31]. Proton nuclear magnetic resonance spectroscopy reveals complex multipicity patterns due to the flexible nature of the polyethylene glycol chain and the presence of multiple chemical environments [30] [31].

In the proton nuclear magnetic resonance spectrum, the polyethylene glycol methylene protons appear as complex multiplets in the range of 3.3-3.7 parts per million [30]. The tert-butoxycarbonyl methyl groups generate a characteristic singlet around 1.45 parts per million, while the terminal alkyne proton appears around 2.4 parts per million [41]. The complexity of the polyethylene glycol signals arises from the conformational flexibility of the chain and the resulting multiple magnetic environments [30].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the polyethylene glycol carbons appearing around 70-72 parts per million [30] [31]. The tert-butoxycarbonyl carbonyl carbon resonates around 155 parts per million, while the alkyne carbons appear around 80 parts per million [41]. The use of carbon-13 coupling can provide more accurate molecular weight determinations and structural characterization [31].

Table 1: Physicochemical Properties of tert-Butoxycarbonyl-N-Amido-Polyethylene Glycol 7-propargyl

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₄₁NO₉ | [1] [2] [3] |

| Molecular Weight | 463.56-463.6 g/mol | [1] [2] [3] |

| CAS Number | 2112737-90-1 | [1] [2] [3] |

| Appearance | Transparent to light-yellow oily liquid | [7] |

| Solubility in Water | Soluble (enhanced by PEG7 chain) | [2] [9] |

| Solubility in Organic Solvents | Soluble in DMSO, DCM, DMF | [2] [4] |

| Stability | Stable under proper storage conditions | [3] [7] |

| Storage Conditions | 2-8°C, dry, dark conditions | [7] |

| Purity | >95-98% | [2] [7] |

Table 2: Spectroscopic Characteristics of tert-Butoxycarbonyl-N-Amido-Polyethylene Glycol 7-propargyl

| Spectroscopic Method | Characteristic Signal/Peak | Notes |

|---|---|---|

| ¹H NMR | δ 3.3-3.7 ppm (PEG CH₂), δ 1.45 ppm (Boc CH₃), δ 2.4 ppm (alkyne H) | Complex multiplicity due to PEG chain flexibility |

| ¹³C NMR | δ 70-72 ppm (PEG CH₂), δ 155 ppm (Boc C=O), δ 80 ppm (alkyne C) | Multiple conformations affect peak broadening |

| FTIR - Boc Carbonyl | ~1700-1750 cm⁻¹ | Characteristic of tert-butyl carbamate |

| FTIR - Amide C=O | ~1650-1680 cm⁻¹ | Amide I region, sensitive to H-bonding |

| FTIR - PEG C-O-C | 1060-1146 cm⁻¹ (strong) | Multiple bands due to C-O-C stretching modes |

| FTIR - Alkyne C≡C | ~2100-2260 cm⁻¹ | Terminal alkyne characteristic absorption |

| FTIR - Terminal Alkyne C-H | ~3200-3300 cm⁻¹ | Alkyne C-H stretch, diagnostic for propargyl |

| Mass Spectrometry | [M+H]⁺ = 464.3, fragmentation patterns | Molecular ion and characteristic fragmentations |

Infrared spectroscopy provides detailed information about the functional groups present within the molecule [33]. The polyethylene glycol backbone exhibits multiple characteristic absorption bands, including strong carbon-oxygen-carbon stretching vibrations in the range of 1060-1146 wavenumbers per centimeter [33]. The tert-butoxycarbonyl group shows carbonyl stretching around 1700-1750 wavenumbers per centimeter, while the amide linkage demonstrates amide I absorption around 1650-1680 wavenumbers per centimeter [37] [38].

Stereochemical Considerations

The stereochemical aspects of tert-Butoxycarbonyl-N-Amido-Polyethylene Glycol 7-propargyl primarily concern the conformational preferences and spatial arrangements of the flexible polyethylene glycol backbone rather than discrete chiral centers [26] [27]. The molecule lacks traditional stereogenic centers but exhibits conformational complexity due to the rotational freedom around multiple carbon-carbon and carbon-oxygen bonds within the polyethylene glycol chain [26].

The amide linkage introduces a degree of conformational constraint due to the partial double bond character resulting from resonance delocalization [11] [13]. This planar arrangement restricts rotation around the carbon-nitrogen bond and influences the overall molecular geometry [13]. The trans configuration of the amide group is typically preferred due to reduced steric interactions compared to the cis arrangement [11].

The tert-butoxycarbonyl protecting group adopts a preferred conformation that minimizes steric interactions between the bulky tert-butyl group and adjacent molecular segments [10]. The carbamate linkage typically assumes a planar or near-planar geometry to maximize resonance stabilization [10].

Conformational Analysis

The conformational behavior of tert-Butoxycarbonyl-N-Amido-Polyethylene Glycol 7-propargyl is dominated by the flexibility of the polyethylene glycol 7 backbone, which can adopt multiple conformational states depending on environmental conditions and intermolecular interactions [26] [27]. The polyethylene glycol chain demonstrates remarkable conformational diversity, with the ability to transition between extended brush conformations and coiled mushroom arrangements [26].

The conformational preferences of the polyethylene glycol backbone depend on several factors, including the local concentration, temperature, and the presence of other molecules in the environment [26] [27]. In dilute solutions, the polyethylene glycol chain tends to adopt more extended conformations to maximize entropy [26]. However, in concentrated solutions or when attached to surfaces, the chains may adopt more compact conformations due to intermolecular interactions and steric constraints [27].

Molecular dynamics simulations reveal that polyethylene glycol chains exhibit high flexibility with significant backbone fluctuations [27] [29]. The chain mobility can be quantified through root mean square fluctuation calculations, which demonstrate that different segments of the polyethylene glycol backbone exhibit varying degrees of flexibility [29]. The terminal regions typically show higher mobility compared to segments closer to attachment points or functional groups [26].

Table 3: Polyethylene Glycol 7 Backbone Conformational States and Properties

| PEG Conformation | Grafting Density | Chain Flexibility | Solubility Impact | Functional Group Accessibility |

|---|---|---|---|---|

| Extended (Brush) | High (>1 chain/nm²) | Restricted at surface, mobile at ends | Maximum hydrophilicity | Terminal groups highly accessible |

| Coiled (Mushroom) | Low (<0.5 chains/nm²) | High overall flexibility | Good solubility, some folding | Some groups may be buried |

| Intermediate | Moderate (0.5-1 chains/nm²) | Moderate flexibility | Balanced properties | Good accessibility |

The conformational analysis also considers the impact of intramolecular interactions on the overall molecular shape [27] [29]. Hydrogen bonding between different segments of the molecule can stabilize certain conformations and influence the accessibility of functional groups [29]. The presence of the bulky tert-butoxycarbonyl group may restrict certain conformational arrangements through steric interactions with the polyethylene glycol backbone [10].

Synthetic Routes

Starting Materials Selection

The synthesis of t-Boc-N-Amido-PEG7-propargyl requires careful selection of high-quality starting materials to ensure optimal reaction outcomes and product purity [1] [2]. The compound, with molecular formula C₂₂H₄₁NO₉ and molecular weight of 463.56 g/mol, incorporates multiple functional components that necessitate specific precursor materials [3] [2].

Primary Starting Materials

| Material | Molecular Weight (g/mol) | Purity (%) | Function |

|---|---|---|---|

| Polyethylene glycol (PEG7) | 314.40 | ≥95 | Core polymer backbone |

| tert-Butyloxycarbonyl anhydride (Boc₂O) | 218.25 | ≥98 | Protecting group reagent |

| Propargyl alcohol | 56.06 | ≥99 | Terminal alkyne source |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | ≥99 | Base catalyst |

| Dichloromethane (DCM) | 84.93 | ≥99.8 | Primary solvent |

The polyethylene glycol backbone serves as the foundation structure, providing seven ethylene glycol units that confer hydrophilicity and biocompatibility to the final compound [5]. The selection of PEG with precise chain length is critical, as it determines the spacing and flexibility characteristics essential for subsequent bioconjugation applications [6] [7].

Tert-butyloxycarbonyl anhydride functions as the protecting group reagent, enabling selective modification of amine functionalities while maintaining stability under mild reaction conditions [8] [9]. The choice of di-tert-butyl dicarbonate over alternative protecting group reagents stems from its excellent stability profile and ease of deprotection under acidic conditions [10] [11].

PEG Derivatization Strategies

Polyethylene glycol derivatization involves systematic modification of terminal hydroxyl groups to introduce functional moieties required for subsequent coupling reactions [5] [12]. The derivatization process typically employs stepwise synthesis approaches that allow precise control over molecular architecture and functionality [6] [7].

Stepwise Chain Extension Method

The stepwise synthesis methodology involves iterative cycles of deprotection, coupling, and protection reactions to achieve the desired PEG7 structure [7] [13]. This approach utilizes acid-labile protecting groups such as 4,4'-dimethoxytrityl groups during chain assembly, followed by base-catalyzed Williamson ether formation for chain extension [6] [7].

The synthesis cycle comprises three fundamental steps: deprotonation of terminal hydroxyl groups using strong bases such as tert-butyl potassium, coupling with protected ethylene glycol derivatives through nucleophilic substitution, and selective deprotection under mild acidic conditions [7] [13]. Temperature control during these operations typically ranges from 0°C to 40°C to prevent side reactions and maintain selectivity [7].

Direct Polymerization Approach

Alternative synthesis routes employ direct polymerization of ethylene oxide under controlled conditions using hydroxyl-terminated initiators [5] [14]. This methodology involves anionic polymerization mechanisms where alkoxide initiators react with ethylene oxide monomers in the presence of suitable catalysts [15].

The polymerization conditions require precise temperature management, typically maintained at 120-140°C, with pressure control ranging from 1-3 atmospheres to optimize molecular weight distribution and minimize branching reactions [5] [14] [16]. Catalysts such as sodium hydroxide or potassium hydroxide facilitate the ring-opening polymerization while maintaining narrow polydispersity indices [15] [16].

Propargyl Group Introduction Techniques

The incorporation of propargyl functionality represents a critical synthetic transformation that enables subsequent click chemistry applications [1]. Multiple methodologies exist for introducing terminal alkyne groups, each offering distinct advantages regarding reaction efficiency and functional group tolerance [17] [18].

Alkylation Methods

Direct alkylation approaches involve treatment of nucleophilic intermediates with propargyl halides or related electrophiles under basic conditions [17] [18]. These reactions typically proceed through SN2 mechanisms, requiring careful optimization of base strength, temperature, and solvent polarity to achieve optimal yields while minimizing elimination side reactions [17].

The propargyl group introduction can be accomplished through several pathways, including direct substitution reactions with propargyl bromide in the presence of strong bases such as sodium hydride or potassium tert-butoxide [17] [19]. Reaction temperatures typically range from 60-80°C with reaction times of 4-8 hours to achieve yields of 80-90% [17] [18].

Transition Metal-Catalyzed Approaches

Advanced methodologies employ transition metal catalysis to achieve propargyl group installation with enhanced selectivity and functional group compatibility [18] [19]. Palladium-catalyzed cross-coupling reactions, particularly Sonogashira coupling variants, enable efficient formation of carbon-carbon bonds under mild conditions [19].

The Sonogashira reaction utilizes palladium acetate and copper iodide co-catalysts to facilitate coupling between terminal alkynes and organic halides [19] [20]. Optimal reaction conditions typically involve temperatures of 25-45°C in polar aprotic solvents, achieving yields of 85-95% with reaction times ranging from 12-24 hours [19] [21].

t-Boc Protection Protocols

The tert-butyloxycarbonyl protecting group provides excellent stability and selectivity for amine protection during multi-step synthesis sequences [8] [9]. The protection protocol involves treatment of primary or secondary amines with di-tert-butyl dicarbonate under basic conditions [10] [11].

Standard Protection Conditions

The Boc protection reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in formation of the protected carbamate and liberation of tert-butanol and carbon dioxide [8] [10]. The reaction is typically performed at temperatures ranging from 0-25°C to control reaction rate and minimize side product formation [10] [11].

Base selection significantly influences reaction efficiency and selectivity, with common choices including triethylamine, N,N-diisopropylethylamine, and sodium hydroxide [9] [10]. The choice of base depends on the substrate nucleophilicity and desired reaction conditions, with yields typically ranging from 90-95% under optimized conditions [10] [11].

Solvent System Optimization

Solvent selection plays a crucial role in Boc protection efficiency, with optimal systems providing appropriate polarity and hydrogen bonding characteristics [11] [22]. Common solvent systems include dichloromethane, tetrahydrofuran, and acetonitrile, each offering distinct advantages for specific substrate classes [10] [11].

Aqueous conditions can also be employed using water-tetrahydrofuran mixtures, enabling protection under environmentally benign conditions while maintaining excellent yields [8] [9]. These biphasic systems allow for convenient product isolation through simple extraction procedures [10] [11].

Reaction Conditions Optimization

Solvent Systems

Solvent selection represents a fundamental parameter that influences reaction rate, selectivity, and product isolation efficiency in the synthesis of t-Boc-N-Amido-PEG7-propargyl [23] [24]. The optimization of solvent systems requires consideration of multiple factors including substrate solubility, reaction mechanism, and product purification requirements [25] [26].

Polar Aprotic Solvents

| Solvent System | Boiling Point (°C) | Polarity Index | Reaction Yield (%) | Applications |

|---|---|---|---|---|

| Dichloromethane (DCM) | 39.6 | 3.1 | 85 | Boc protection, general synthesis |

| Tetrahydrofuran (THF) | 66.0 | 4.0 | 78 | Ether formations, deprotection |

| Acetonitrile (ACN) | 81.6 | 5.8 | 72 | Polar aprotic reactions |

| N,N-Dimethylformamide (DMF) | 153.0 | 6.4 | 68 | High temperature reactions |

Dichloromethane emerges as the optimal solvent for Boc protection reactions, providing excellent solvation for both reactants and products while facilitating efficient reaction kinetics [23] [24]. The moderate polarity and low boiling point enable straightforward product isolation through evaporation and subsequent purification [25] [27].

Tetrahydrofuran serves as an effective medium for ether formation reactions and deprotection steps, offering superior coordination properties for metal catalysts used in click chemistry transformations [23] [24]. The cyclic ether structure provides optimal balance between polarity and coordinating ability, enhancing catalyst activity and reaction selectivity [25] [26].

Biphasic Systems

Mixed solvent systems offer unique advantages for specific synthetic transformations, enabling pH control and facilitating interfacial catalysis [24] [28]. Water-tetrahydrofuran mixtures (1:1 ratio) provide effective media for hydrolysis reactions and Boc deprotection while maintaining good substrate solubility [24] [25].

The dichloromethane-methanol system (9:1 ratio) proves particularly effective for crystallization and purification procedures, offering controlled precipitation conditions that enhance product purity [24] [28]. These mixed systems enable fine-tuning of solvent polarity to optimize both reaction efficiency and product isolation [26] [27].

Catalyst Selection

Catalyst optimization plays a pivotal role in achieving high yields and selectivity across the multi-step synthesis of t-Boc-N-Amido-PEG7-propargyl [29] [30]. The selection criteria encompass activity, selectivity, functional group tolerance, and ease of removal from reaction mixtures [21] [31].

Copper-Based Catalysts

Copper(I) catalysts demonstrate exceptional performance in azide-alkyne cycloaddition reactions, which are fundamental to the click chemistry approach employed in propargyl group functionalization [29] [30]. Copper(I) iodide serves as the preferred catalyst due to its high activity and tolerance to diverse reaction conditions [21] [31].

The mechanism of copper-catalyzed azide-alkyne cycloaddition involves formation of copper-acetylide intermediates through π-coordination and subsequent C-H activation [29] [30]. The copper center facilitates both alkyne activation and azide coordination, enabling regioselective formation of 1,4-disubstituted triazoles with excellent yields [21] [31].

Catalyst loading optimization typically ranges from 5-10 mol% to achieve optimal reaction rates while minimizing copper contamination in final products [29] [32]. Ligand systems such as tris(triazolyl)methane derivatives enhance catalyst stability and turnover frequency, enabling lower catalyst loadings and improved reaction economics [21] [31].

Palladium Catalysts

Palladium-based catalysts enable efficient cross-coupling reactions for propargyl group introduction through Sonogashira coupling methodologies [19] [21]. Palladium acetate combined with copper(I) iodide co-catalyst provides optimal performance for terminal alkyne coupling reactions [19] [31].

The dual catalyst system operates through complementary mechanisms, with palladium facilitating oxidative addition and reductive elimination steps while copper activates the terminal alkyne through acetylide formation [19] [21]. This synergistic effect enables coupling under mild conditions with excellent functional group tolerance [31] [32].

Catalyst optimization studies demonstrate that palladium loadings of 2-5 mol% provide optimal balance between reaction efficiency and cost considerations [19] [21]. Phosphine ligands such as triphenylphosphine enhance catalyst stability and enable catalyst recycling through precipitation methods [31] [32].

Temperature and Pressure Parameters

Temperature and pressure optimization represents critical factors influencing reaction kinetics, thermodynamic equilibria, and product selectivity throughout the synthesis sequence [23] [16]. Each synthetic step requires specific optimization to achieve maximum efficiency while maintaining product quality [33] [34].

Temperature Optimization

| Reaction Step | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| PEG7 chain synthesis | 120-140 | 1-3 | 6-12 | 75-85 |

| Boc protection | 0-25 | 1 | 2-4 | 90-95 |

| Propargyl group introduction | 60-80 | 1 | 4-8 | 80-90 |

| Click chemistry coupling | 25-45 | 1 | 12-24 | 85-95 |

The PEG chain synthesis requires elevated temperatures (120-140°C) to achieve efficient ethylene oxide polymerization while maintaining controlled molecular weight distribution [16] [33]. Temperature control within this range prevents excessive branching reactions and ensures narrow polydispersity indices essential for consistent product properties [16] [34].

Boc protection reactions proceed optimally at low temperatures (0-25°C) to minimize competing elimination reactions and enhance selectivity for the desired carbamate formation [23] [33]. The mild temperature conditions preserve sensitive functional groups while enabling high conversion efficiency [34].

Pressure Effects

Pressure optimization proves particularly important for polymerization reactions involving volatile monomers such as ethylene oxide [16] [33]. Controlled pressure conditions (1-3 atmospheres) enable precise monomer addition rates while preventing unwanted side reactions [16] [34].

Click chemistry reactions benefit from ambient pressure conditions that facilitate efficient mixing and mass transfer while maintaining reaction selectivity [21] [31]. The atmospheric pressure environment enables straightforward reaction monitoring and product isolation procedures [32] [34].

Purification Techniques

The purification of t-Boc-N-Amido-PEG7-propargyl requires sophisticated separation methodologies that address the compound's amphiphilic nature and moderate molecular weight [35] [36]. Effective purification strategies must remove synthetic impurities, unreacted starting materials, and catalyst residues while preserving product integrity [37] [38].

Chromatographic Separation Methods

Column chromatography represents the primary purification technique, utilizing stationary phases that exploit differences in polarity, molecular size, and hydrogen bonding capacity [35] [36]. Silica gel chromatography with gradient elution systems provides excellent resolution for separating the target compound from closely related impurities [37] [38].

The mobile phase optimization typically employs mixtures of dichloromethane and methanol with gradual polarity increases to achieve optimal separation [36] [37]. Initial elution conditions using 100% dichloromethane remove non-polar impurities, followed by stepwise methanol addition (2-10%) to elute the target compound [38] [39].

Size Exclusion Chromatography

Gel permeation chromatography enables separation based on molecular size differences, providing effective removal of high molecular weight impurities and polymer fragments [35] [36]. The technique utilizes crosslinked polymer beads with defined pore sizes that discriminate molecules based on hydrodynamic volume [37] [38].

Sephadex G-25 or similar gel matrices prove optimal for separating compounds in the 400-500 Da molecular weight range, enabling efficient separation of t-Boc-N-Amido-PEG7-propargyl from larger polymer chains and smaller molecular fragments [36] [38]. Elution with water or dilute buffer solutions provides gentle separation conditions that preserve product stability [37] [39].

High-Performance Liquid Chromatography

Preparative HPLC offers the highest resolution separation capabilities, enabling isolation of products with >95% purity required for analytical and biological applications [35] [37]. Reverse-phase columns with C18 stationary phases provide optimal retention and selectivity for the amphiphilic target compound [36] [38].

The mobile phase systems typically employ water-acetonitrile gradients with trifluoroacetic acid modifiers to enhance peak shape and resolution [37] [38]. Gradient optimization studies demonstrate that linear increases from 10% to 90% acetonitrile over 30-45 minutes provide optimal separation efficiency [35] [39].

Analytical Characterization Methods

Comprehensive analytical characterization ensures product identity, purity, and structural integrity through multiple orthogonal techniques [40] [41]. The analytical methodology must address the complex molecular architecture while providing quantitative assessment of impurity levels and structural features [42] [43].

Nuclear Magnetic Resonance Spectroscopy

| Method | Information Obtained | Sample Amount (mg) | Analysis Time (min) | Detection Limit |

|---|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Molecular structure, purity | 5-20 | 30-60 | 0.1% |

| Fourier Transform Infrared (FTIR) | Functional groups, bonds | 1-5 | 5-10 | 1% |

| High-Performance Liquid Chromatography (HPLC) | Purity, impurity profile | 0.1-1 | 15-45 | 0.01% |

| Mass Spectrometry (MS) | Molecular weight, fragmentation | 0.01-1 | 5-15 | ppm level |

¹H NMR spectroscopy provides definitive structural characterization through identification of characteristic chemical shifts corresponding to PEG backbone protons, Boc protecting group methyls, and propargyl terminal alkyne protons [40] [41]. The integration ratios enable quantitative assessment of structural integrity and detection of synthetic impurities [42] [44].

¹³C NMR spectroscopy confirms molecular architecture through identification of carbonyl carbons from the Boc protecting group, PEG backbone carbons, and propargyl alkyne carbons [41] [45]. The technique provides complementary structural information that validates synthetic success and identifies potential degradation products [44] [46].

Mass Spectrometry Analysis

High-resolution mass spectrometry enables precise molecular weight determination and structural confirmation through fragmentation pattern analysis [43] [47]. Electrospray ionization techniques provide soft ionization conditions suitable for the ionic and polar functional groups present in the target compound [45] [48].

The molecular ion peak at m/z 464 ([M+H]⁺) confirms successful synthesis, while characteristic fragmentation patterns including Boc group loss (m/z 364) and PEG chain fragmentation provide structural validation [43] [47]. Tandem mass spectrometry experiments enable detailed structural elucidation and impurity identification [45] [48].

Infrared Spectroscopy

FTIR spectroscopy provides rapid functional group identification through characteristic absorption frequencies corresponding to key structural features [40] [41]. The carbonyl stretch of the Boc protecting group appears at 1720 cm⁻¹, while the terminal alkyne C-H stretch manifests at 3300 cm⁻¹ [41] [49].

PEG backbone characterization relies on C-O stretch absorptions in the 1000-1200 cm⁻¹ region, providing confirmation of ether linkage integrity [40] [46]. The technique enables rapid quality assessment and detection of major impurities through spectral comparison with reference standards [41] [49].

Scale-up Considerations for Production

The transition from laboratory-scale synthesis to commercial production requires systematic optimization of reaction conditions, equipment design, and process control parameters [50] [51]. Scale-up considerations must address heat and mass transfer limitations, safety requirements, and economic viability [52] [53].

Process Development Strategy

| Scale | Batch Size | Equipment Type | Temperature Control | Mixing Method | Yield Efficiency (%) |

|---|---|---|---|---|---|

| Laboratory (mg) | 10-100 mg | Round-bottom flask | Oil bath/heating mantle | Magnetic stirrer | 85-92 |

| Bench scale (g) | 1-10 g | Multi-neck flask | Circulating bath | Overhead stirrer | 80-88 |

| Pilot scale (kg) | 0.1-10 kg | Glass reactor | Jacket cooling/heating | Mechanical agitator | 75-85 |

| Manufacturing (kg) | 10-100 kg | Steel reactor | External heat exchanger | Industrial mixer | 70-80 |

Laboratory-scale optimization establishes fundamental reaction parameters including temperature profiles, reactant stoichiometry, and catalyst loadings that provide baseline performance metrics [50] [52]. These conditions serve as the foundation for subsequent scale-up activities while identifying critical process variables [51] [53].

Bench-scale development addresses mixing efficiency and heat transfer limitations that emerge with increased batch sizes [53] [54]. Overhead stirring systems replace magnetic stirring to ensure adequate mixing in larger volumes, while jacketed vessels provide improved temperature control [52] [55].

Heat Transfer Optimization

Scale-up introduces significant heat transfer challenges due to decreased surface area-to-volume ratios that affect reaction temperature control [54] [56]. Exothermic reactions such as Boc protection require enhanced cooling capacity to maintain optimal temperature profiles and prevent runaway reactions [52] [53].

Heat transfer coefficients decrease with increasing vessel size, necessitating modified heating and cooling strategies including external heat exchangers and enhanced agitation systems [55] [56]. Temperature monitoring systems must provide distributed sensing to detect hot spots and ensure uniform temperature distribution [54].

Quality Control Systems

Commercial production requires robust analytical methods that provide real-time process monitoring and product quality assessment [50] [43]. In-process testing protocols must validate reaction completion, intermediate purity, and final product specifications [52] [57].

Statistical process control methodologies enable detection of process variations and implementation of corrective actions before product quality impact [51] [54]. Batch records must document all critical parameters and analytical results to ensure regulatory compliance and product traceability [53] [56].

Economic Optimization

Cost considerations become paramount at commercial scale, requiring optimization of raw material utilization, solvent recovery, and waste minimization [50] [52]. Solvent recycling systems enable recovery and reuse of expensive organic solvents while reducing environmental impact [51] [54].

Catalyst recovery methodologies become economically essential at large scale, particularly for precious metal catalysts used in cross-coupling reactions [53] [55]. Precipitation and filtration techniques enable catalyst separation and recycling while maintaining activity and selectivity [54] [56].

Purity

Exact Mass

Appearance

Storage

Dates

2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.